molecular formula C17H21NO2 B2626747 (E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2035000-37-2

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2626747
CAS RN: 2035000-37-2
M. Wt: 271.36
InChI Key: NDQBQSRUKDALTO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.

Scientific Research Applications

Pyrrolidine Scaffold in Drug Discovery

Pyrrolidine in Medicinal Chemistry

Pyrrolidine, a five-membered nitrogen heterocycle, is a cornerstone in medicinal chemistry for creating compounds to treat human diseases. Its saturated scaffold allows efficient exploration of pharmacophore space due to sp3-hybridization, contributes to molecular stereochemistry, and enhances three-dimensional coverage, a feature beneficial for drug design due to the phenomenon called "pseudorotation" (Li Petri et al., 2021). This versatility supports the creation of bioactive molecules with target selectivity, encompassing pyrrolizines, pyrrolidine-2-one, and prolinol derivatives. The review by Li Petri et al. delves into the synthetic strategies used, emphasizing the impact of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds.

Stereochemistry and Biological Activity

The stereochemistry of pyrrolidine-based compounds, such as phenylpiracetam and its methyl derivative, is critical for their pharmacological profile. The differentiation between stereoisomers and the spatial orientation of substituents can significantly influence the biological activity of drug candidates due to varying binding modes to enantioselective proteins. Research into enantiomerically pure derivatives of phenylpiracetam demonstrates the direct relationship between the configuration of stereocenters and the biological properties of the respective enantiomers (Veinberg et al., 2015).

Applications in Addressing Human Diseases

The application of the pyrrolidine scaffold extends to creating inhibitors for various pathological conditions. For instance, matrix metalloproteinases (MMPs), which are involved in numerous physiological and pathological processes, can be effectively targeted with pyrrolidine-based inhibitors. These compounds, classified into sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have shown promising activity in inhibiting specific MMP subclasses, validating the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors (Cheng et al., 2008).

properties

IUPAC Name

(E)-1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-17(9-8-14-4-2-1-3-5-14)18-11-10-16(12-18)20-13-15-6-7-15/h1-5,8-9,15-16H,6-7,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQBQSRUKDALTO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1COC2CCN(C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

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